molecular formula C18H18BrClN2O2 B2640398 5-Bromo-2-chloro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide CAS No. 1797641-05-4

5-Bromo-2-chloro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide

Cat. No.: B2640398
CAS No.: 1797641-05-4
M. Wt: 409.71
InChI Key: LUOXUGWHIPNTDN-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and methoxypyrrolidine groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Bromination and Chlorination: The starting material, a benzene derivative, undergoes bromination and chlorination reactions to introduce the bromine and chlorine atoms at specific positions on the benzene ring.

    Amidation: The halogenated benzene derivative is then subjected to an amidation reaction with 4-(3-methoxypyrrolidin-1-yl)aniline to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxypyrrolidine moiety.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-chloro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biology: The compound is used in biochemical assays to study its interactions with biological macromolecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide involves its interaction with specific molecular targets. The methoxypyrrolidine moiety may play a crucial role in binding to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide: Similar compounds include other halogenated benzamides with different substituents on the benzene ring or the pyrrolidine moiety.

    2-Bromo-4-chloro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide: A compound with the bromine and chlorine atoms in different positions.

    5-Bromo-2-chloro-N-[4-(3-ethoxypyrrolidin-1-YL)phenyl]benzamide: A compound with an ethoxy group instead of a methoxy group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxypyrrolidine moiety, which may confer unique biological or chemical properties compared to similar compounds.

Properties

IUPAC Name

5-bromo-2-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClN2O2/c1-24-15-8-9-22(11-15)14-5-3-13(4-6-14)21-18(23)16-10-12(19)2-7-17(16)20/h2-7,10,15H,8-9,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOXUGWHIPNTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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